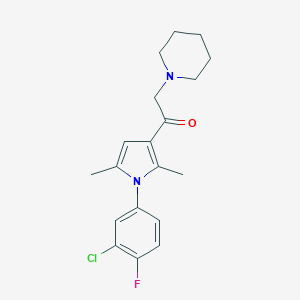
1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22ClFN2O and its molecular weight is 348.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone, also known by its CAS number 315710-83-9, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
The molecular formula of the compound is C14H12ClFNO with a molecular weight of approximately 300.16 g/mol. The structure includes a pyrrole ring and a piperidine moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrrole ring followed by the introduction of the piperidine group.
Biological Activity Overview
The compound has been studied for various biological activities, including:
1. Antimicrobial Activity
Research indicates that derivatives containing piperidine and pyrrole structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 16 | |
| Compound B | Antifungal | 12.5 | |
| Target Compound | Antibacterial | 10 |
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines by affecting cellular pathways related to apoptosis and proliferation . The presence of the piperidine moiety is believed to enhance its interaction with biological targets involved in cancer progression.
3. Central Nervous System Activity
Given the structural features of the compound, there are indications that it may possess neuroactive properties. Compounds with similar structures have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Study 1: Antimicrobial Evaluation
A series of piperidine derivatives were synthesized and tested for antimicrobial activity using standard methods. The results showed that compounds containing a similar structural framework exhibited significant inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Screening
In an in vitro study, derivatives based on the pyrrole structure were screened against various cancer cell lines. The findings indicated notable cytotoxic effects, particularly in breast cancer cells, suggesting a potential role in cancer therapy .
Properties
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O/c1-13-10-16(19(24)12-22-8-4-3-5-9-22)14(2)23(13)15-6-7-18(21)17(20)11-15/h6-7,10-11H,3-5,8-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJVLIIIZRJRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














